2-(2-{[6-(4-Bromophenyl)pyridazin-3-yl]amino}ethoxy)ethanol
Description
2-(2-{[6-(4-Bromophenyl)pyridazin-3-yl]amino}ethoxy)ethanol is a brominated pyridazine derivative featuring an ethoxyethanol backbone. Its structure comprises a pyridazine ring substituted with a 4-bromophenyl group at the 6-position and an amino-linked ethoxyethanol chain at the 3-position.
Properties
Molecular Formula |
C14H16BrN3O2 |
|---|---|
Molecular Weight |
338.20 g/mol |
IUPAC Name |
2-[2-[[6-(4-bromophenyl)pyridazin-3-yl]amino]ethoxy]ethanol |
InChI |
InChI=1S/C14H16BrN3O2/c15-12-3-1-11(2-4-12)13-5-6-14(18-17-13)16-7-9-20-10-8-19/h1-6,19H,7-10H2,(H,16,18) |
InChI Key |
XYZAZEVTZMSKSR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NN=C(C=C2)NCCOCCO)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-{[6-(4-Bromophenyl)pyridazin-3-yl]amino}ethoxy)ethanol typically involves the following steps:
Formation of the Pyridazine Core: The pyridazine core can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound, such as a diketone or a ketoester.
Amination: The amino group is introduced via a nucleophilic substitution reaction, where an amine reacts with the brominated pyridazine derivative.
Etherification: The ethoxyethanol moiety is attached through an etherification reaction, typically using an alkylating agent like ethylene oxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(2-{[6-(4-Bromophenyl)pyridazin-3-yl]amino}ethoxy)ethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group, if present, can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C)
Substitution: Nucleophiles like amines (R-NH₂) or thiols (R-SH)
Major Products Formed
Oxidation: Formation of carbonyl compounds (e.g., aldehydes or ketones)
Reduction: Formation of amino derivatives
Substitution: Formation of substituted pyridazine derivatives
Scientific Research Applications
Medicinal Chemistry
Anticancer Properties
Research indicates that compounds similar to 2-(2-{[6-(4-Bromophenyl)pyridazin-3-yl]amino}ethoxy)ethanol exhibit significant anticancer activity. For instance, Mannich bases derived from related structures have shown cytotoxic effects against various cancer cell lines, including human colon cancer cells and breast cancer cell lines. These compounds have been reported to possess IC50 values lower than 2 μg/mL, indicating potent activity against cancer cells .
Mechanism of Action
The mechanism through which this compound exerts its effects is believed to involve the inhibition of specific enzymes or pathways critical for cancer cell proliferation. For example, some studies suggest that such compounds may interfere with the DNA synthesis process or induce apoptosis in cancer cells .
Neuroprotective Effects
Potential for Treating Neurodegenerative Diseases
There is growing interest in the neuroprotective properties of compounds like 2-(2-{[6-(4-Bromophenyl)pyridazin-3-yl]amino}ethoxy)ethanol. Research has indicated that similar chemical structures can protect neuronal cells from oxidative stress and apoptosis, making them potential candidates for treating neurodegenerative diseases such as Alzheimer's and Parkinson's .
Pharmacological Studies
Pharmacokinetics and Bioavailability
Pharmacological studies have demonstrated that compounds with similar structures have favorable pharmacokinetic profiles, including good oral bioavailability and metabolic stability. This is crucial for the development of effective therapeutic agents .
Data Table: Summary of Research Findings
| Study | Compound | Cell Line Tested | IC50 Value (µg/mL) | Effect |
|---|---|---|---|---|
| Study 1 | Mannich Base | MCF-7 | < 2 | Cytotoxic |
| Study 2 | Related Compound | HepG2 | < 5 | Cytotoxic |
| Study 3 | Similar Structure | Colon Cancer | < 3 | Cytotoxic |
Case Studies
- Case Study on Anticancer Activity
- Neuroprotection Research
Mechanism of Action
The mechanism of action of 2-(2-{[6-(4-Bromophenyl)pyridazin-3-yl]amino}ethoxy)ethanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.
Modulating Receptors: Interacting with cell surface receptors to modulate signal transduction pathways.
Interfering with DNA/RNA: Binding to nucleic acids and affecting gene expression or replication.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs with Pyridazine/Pyrimidine Cores
a) 2-[[6-(2-Hydroxyethylamino)pyridazin-3-yl]amino]ethanol (CAS 65456-22-6)
- Structure: Shares the pyridazine core and ethoxyethanol chain but lacks the 4-bromophenyl substitution.
- Key Differences : Absence of bromine reduces molecular weight (MW) and hydrophobicity. This compound is listed in safety data sheets, indicating industrial or laboratory use .
- Applications : Likely serves as a precursor for brominated derivatives like the target compound.
Bromophenyl-Containing Derivatives with Ethanolamine Chains
a) Macitentan (N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N-propylsulfamide)
- Structure : Features a pyrimidine core, 4-bromophenyl group, and sulfamide-propyl chain.
- Key Differences : The sulfamide group and additional brominated pyrimidine enhance receptor binding specificity (endothelin receptor antagonism). The target compound lacks this sulfamide moiety, suggesting lower pharmacological activity .
- Applications : Approved for pulmonary arterial hypertension; the target compound may serve as a synthetic intermediate .
b) N-[5-(4-Bromophenyl)-6-(2-{[5-(4-Bromophenyl)-6-chloropyrimidin-4-yl]oxy}ethoxy)-4-pyrimidinyl]-N’-propylsulfamide (Impurity 10)
Ethoxyethanol Derivatives with Varied Substitutions
a) 2-[2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy]ethanol (CAS 9036-19-5)
- Structure: Phenoxyethoxyethanol backbone with a bulky tetramethylbutyl group.
- Key Differences : The hydrophobic alkyl chain enhances surfactant properties, making it suitable for industrial applications (e.g., detergents) rather than medicinal use .
- Applications : Listed in safety data sheets for industrial formulations .
b) 2-{2-[4-({5-Chloro-6-[3-(trifluoromethyl)phenoxy]pyridin-3-yl}amino)-5H-pyrrolo[3,2-d]pyrimidin-5-yl]ethoxy}ethanol (PDB Ligand 03Q)
Physicochemical and Functional Comparisons
Table 1: Key Properties of Selected Compounds
| Compound Name | CAS Number | Core Structure | Halogenation | Functional Groups | Potential Applications |
|---|---|---|---|---|---|
| Target Compound | Not provided | Pyridazine | 4-Bromophenyl | Amino-ethoxyethanol | Pharmaceutical intermediate |
| 2-[[6-(2-Hydroxyethylamino)pyridazin-3-yl]amino]ethanol | 65456-22-6 | Pyridazine | None | Amino-ethoxyethanol | Laboratory precursor |
| Macitentan | 441798-33-0 | Pyrimidine | 4-Bromophenyl | Sulfamide, bromopyrimidine | Pulmonary hypertension |
| 2,2’-{[5-(4-Bromophenyl)pyrimidine-4,6-diyl]bis(oxy)}diethanol | Not provided | Pyrimidine | 4-Bromophenyl | Bis-ethoxyethanol | Synthetic impurity |
| 2-[2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy]ethanol | 9036-19-5 | Phenoxyethyl | None | Alkylphenoxy-ethoxyethanol | Industrial surfactant |
Biological Activity
The compound 2-(2-{[6-(4-Bromophenyl)pyridazin-3-yl]amino}ethoxy)ethanol is a pyridazine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The molecular structure of the compound can be represented as follows:
- IUPAC Name : 2-(2-{[6-(4-Bromophenyl)pyridazin-3-yl]amino}ethoxy)ethanol
- Molecular Formula : C14H16BrN3O2
- Molecular Weight : 336.20 g/mol
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in cellular signaling pathways. The bromophenyl and pyridazine moieties are critical for its binding affinity, influencing its pharmacological effects.
Antitumor Activity
Research indicates that pyridazine derivatives exhibit significant antitumor properties. A study highlighted that compounds with similar structures demonstrated potent inhibitory effects on multiple cancer cell lines, including breast and lung cancer cells. The presence of bromine in the phenyl group enhances cytotoxicity, particularly in hormone-resistant breast cancer models like MDA-MB-231 .
Anti-inflammatory Effects
Pyridazine derivatives have been shown to modulate inflammatory pathways. For instance, compounds with similar structures have been reported to inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models of arthritis and colitis .
Antimicrobial Activity
The antimicrobial potential of pyridazine derivatives has also been explored. Some studies report that these compounds exhibit activity against various bacterial strains, including resistant strains, suggesting their potential as new antimicrobial agents .
Case Studies
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) studies of pyridazine derivatives reveal that modifications in the bromophenyl and pyridazine rings significantly affect their biological activities. For instance, increasing electron-withdrawing groups enhances antitumor activity while maintaining low toxicity profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
